Amifampridine Phosphate
Description
Properties
IUPAC Name |
phosphoric acid;pyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.H3O4P/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H,7H2,(H2,6,8);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICRBBQCRKMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196254 | |
| Record name | Amifampridine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-47-3 | |
| Record name | Amifampridine phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifampridine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid;pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIFAMPRIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF8FIN815 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Catalytic Hydrogenation
The most widely documented academic synthesis involves a two-step sequence starting from 4-chloro-3-nitropyridine. In the first step, methanolic ammonia undergoes nucleophilic aromatic substitution (SNAr) at the 4-position, displacing chlorine to yield 4-amino-3-nitropyridine (Scheme 1). Optimal conditions utilize 7 M NH3 in MeOH at 65°C for 24 hours, achieving 89% isolated yield.
Scheme 1 :
$$ \text{4-Cl-3-NO}2\text{-pyridine} + \text{NH}3 \xrightarrow{\text{MeOH, 65°C}} \text{4-NH}2\text{-3-NO}2\text{-pyridine} + \text{HCl} $$
The second step employs palladium-on-carbon (10 wt%) under 50 psi H2 in ethanol to reduce the nitro group, producing amifampridine (3,4-diaminopyridine) in 93% yield. Critical process parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 10% Pd/C | <90% → 72% yield |
| Hydrogen Pressure | 50 psi | 30 psi → 65% yield |
| Reaction Time | 6 hours | <4h → incomplete reduction |
This method avoids column chromatography through careful pH adjustment during workup, precipitating the product at pH 8–9.
Alternative Four-Step Synthesis from 4-Hydroxypyridine
For laboratories lacking commercial 4-chloro-3-nitropyridine, a linear four-step synthesis begins with nitration of 4-hydroxypyridine. Concentrated HNO3/H2SO4 at 0°C introduces the nitro group ortho to the hydroxyl, yielding 4-hydroxy-3-nitropyridine (87%). Subsequent chlorination with POCl3 (3 equiv) at reflux provides 4-chloro-3-nitropyridine (91%), which undergoes the SNAr and hydrogenation sequence described earlier.
Industrial-Scale Crystallization of the Phosphate Salt
Solvent Selection and Polymorph Control
Patent EP3696169A1 discloses a crystallization process critical for producing the monophosphate salt. Amifampridine free base is dissolved in ethanol (<10% H2O) at 30°C, followed by slow addition of 85% H3PO4 to precipitate the phosphate salt. Key advantages over prior art:
- Particle Size Distribution : 10–50 μm (D90) without milling
- Solubility : 1 g/2.1 mL H2O vs. 1 g/4.7 mL for hydrochloride salt
- Stability : <0.1% degradation after 24 months at 25°C/60% RH
Crystallization kinetics studies reveal:
$$ \text{Super-saturation Ratio (S)} = \frac{C}{C^*} = 1.8 \rightarrow \text{Nucleation-dominated growth} $$
where $$ C $$ = actual concentration, $$ C^* $$ = solubility. Maintaining S < 2 prevents oiling out, ensuring consistent crystal habit.
Direct Compression Tablet Formulation
The free-flowing phosphate salt (Carr Index = 12 ± 2) enables direct compression with excipients:
| Component | Function | %w/w |
|---|---|---|
| This compound | API | 52.7 |
| Microcrystalline cellulose | Binder | 45.0 |
| Colloidal SiO2 | Glidant | 1.5 |
| Ca stearate | Lubricant | 0.8 |
Tablets disintegrate in <3 minutes (USP <701>), facilitating rapid absorption (Tmax = 1.1 ± 0.3 h).
Analytical Methodologies for Quality Control
Stability-Indicating HPLC-UV Assay
The validated HPLC method employs:
- Column : Zorbax SB-C18 (250 × 4.6 mm, 5 μm)
- Mobile Phase : MeCN:Buffer (20:80 v/v), pH 3.0
- Flow Rate : 1.0 mL/min
- Detection : 290 nm
Separation achieves baseline resolution (Rs > 2.0) between amifampridine and major degradants (3-N-acetyl metabolite, oxidation products). Validation parameters:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity | R² = 0.9998 | R² ≥ 0.995 |
| Accuracy (% recovery) | 98.4–101.2 | 98–102% |
| Precision (% RSD) | 0.37 | ≤2% |
Solid-State Characterization
XRPD confirms the preferred Form I (characteristic peaks at 12.8°, 17.2°, 22.4° 2θ). DSC shows a sharp melt at 193°C (ΔH = 128 J/g), indicating high crystallinity.
Pharmacokinetic Considerations in Synthesis
Metabolic Pathway-Driven Impurity Control
The major metabolite 3-N-acetyl-amifampridine (IC50 >3000 μM vs. 338 μM for parent) necessitates strict control of acetylation side products. Process modifications include:
Bioequivalence Optimization
Comparative dissolution studies show the phosphate salt’s superiority:
| Salt Form | % Dissolved (30 min) | Relative Bioavailability |
|---|---|---|
| Phosphate | 98.4 ± 2.1 | 1.00 (Reference) |
| Hydrochloride | 82.7 ± 3.8 | 0.76 ± 0.05 |
Industrial Manufacturing Process
Batch vs. Continuous Manufacturing
Current Good Manufacturing Practice (cGMP) batches (100–500 kg scale) utilize:
- Reactor Type : Glass-lined steel (500 L)
- Cycle Time : 48 hours (including CIP/SIP)
- Yield : 86–89% (over 4 steps)
Emerging continuous approaches employ:
$$ \text{Space-Time Yield} = \frac{\text{Product (kg)}}{\text{Reactor Volume (m}^3\text{)} \times \text{Time (h)}} = 1.7 \, \text{kg/m}^3\text{h} $$
Environmental Impact Assessment
The E-factor for this compound production is 23 kg waste/kg API, dominated by solvent use (MeOH, EtOH). Closed-loop solvent recovery systems reduce this to 15 kg/kg.
Chemical Reactions Analysis
Types of Reactions: Amifampridine phosphate primarily undergoes acetylation reactions. It is metabolized in the body to form 3-N-acetylamifampridine .
Common Reagents and Conditions: The acetylation reaction involves the use of acetylating agents under controlled conditions to ensure the formation of the desired acetylated product .
Major Products Formed: The major product formed from the acetylation of this compound is 3-N-acetylamifampridine .
Scientific Research Applications
Clinical Applications
-
Lambert-Eaton Myasthenic Syndrome (LEMS)
- Efficacy : Amifampridine phosphate has been established as a first-line therapy for LEMS. Clinical trials have demonstrated significant improvements in muscle strength and function, as measured by the Quantitative Myasthenia Gravis (QMG) score and Subject Global Impression (SGI) scores. A phase 3 study showed that patients receiving this compound had a mean improvement in QMG scores compared to those on placebo, with statistically significant results (P < 0.0006) .
- Safety : The drug has a favorable safety profile, with common adverse effects including paresthesias, nausea, and headache. Serious adverse events were rare, indicating good tolerability among patients .
- Congenital Myasthenic Syndromes (CMS)
- Downbeat Nystagmus
Efficacy Studies
- A randomized double-blind placebo-controlled trial involving 26 adults with LEMS demonstrated that this compound significantly improved muscle strength compared to placebo over a four-day treatment period .
- In another study, patients who had been stabilized on this compound for at least one week were randomized to either continue treatment or switch to placebo. Results indicated that those on amifampridine maintained their muscle strength while those switched to placebo showed significant deterioration .
Safety Profile
- The safety profile of this compound was assessed through various clinical trials. The most common adverse effects reported were mild and included muscle weakness and fatigue upon withdrawal from treatment .
- Long-term studies have not indicated any serious hematological or hepatic toxicity associated with this compound use, reinforcing its safety for chronic administration .
Data Tables
Mechanism of Action
Amifampridine phosphate exerts its effects by blocking voltage-gated potassium channels in nerve terminals. This action prolongs the duration of the action potential and increases the influx of calcium ions into the nerve endings. The increased calcium concentration enhances the release of acetylcholine, which stimulates muscle contraction at the neuromuscular junction .
Comparison with Similar Compounds
Pharmacological and Clinical Profile
Key Findings :
- This compound and 3,4-DAP share identical mechanisms but differ in pharmacokinetics. The phosphate salt’s stability and standardized production reduce dosing variability, enhancing safety .
- In a phase 3 trial, this compound demonstrated a 6.4-point QMG score advantage over placebo at day 4, with sustained benefits at day 14 . Historical 3,4-DAP trials showed similar efficacy but lacked controlled manufacturing .
- Both compounds exhibit dose-dependent toxicity, but the phosphate form’s regulated dosing minimizes seizure risks .
This compound vs. Pyridostigmine
Pyridostigmine, an acetylcholinesterase inhibitor, is occasionally used off-label in LEMS. However, evidence from Wirtz et al. This compound is preferred as first-line therapy due to its direct enhancement of acetylcholine release .
Pharmacogenomic Considerations
This compound is metabolized via N-acetyltransferase 2 (NAT2), with slow acetylators exhibiting 3–4× higher plasma levels than fast acetylators . This polymorphism correlates with increased adverse events (e.g., paresthesias) in slow acetylators, necessitating personalized dosing .
Phase 3 Trials of this compound in LEMS
Biological Activity
Amifampridine phosphate, commercially known as Firdapse®, is a potassium channel blocker primarily used in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). Its biological activity is characterized by enhancing neuromuscular transmission, which is crucial for improving muscle strength in patients suffering from neuromuscular junction disorders. This article delves into the mechanisms, efficacy, safety profiles, and research findings related to this compound.
This compound functions by selectively blocking presynaptic fast voltage-gated potassium channels. This blockade prolongs cell membrane depolarization and action potential duration, leading to increased calcium influx into nerve endings. The resultant rise in intracellular calcium levels facilitates the exocytosis of acetylcholine-containing vesicles, thereby enhancing neurotransmission at the neuromuscular junction (NMJ) .
Key Mechanisms:
- Potassium Channel Blockade: Inhibits voltage-dependent potassium channels.
- Calcium Influx: Prolongs calcium channel opening, increasing intracellular calcium.
- Acetylcholine Release: Enhances release of acetylcholine at NMJ, improving muscle contraction.
Efficacy in Clinical Studies
This compound has been extensively studied for its efficacy in treating LEMS. A pivotal Phase 3 randomized, double-blind trial demonstrated significant improvements in muscle strength and function compared to placebo.
Case Study Summary
Safety Profile
The safety profile of this compound is generally favorable. Common adverse effects reported include:
- Paresthesias: Oral and digital sensations.
- Nausea and Headaches: Mild gastrointestinal disturbances.
- Fatigue: Common during initial treatment phases.
In clinical trials, the incidence of severe side effects was low, with no significant cardiovascular events reported .
Pharmacokinetics
The pharmacokinetics of this compound reveal that its absorption can be influenced by food intake. The drug exhibits a bioavailability range of approximately 93-100%, with peak plasma concentrations (Cmax) varying based on whether it is taken in a fed or fasted state.
Pharmacokinetic Parameters
| Parameter | Fed State (ng/mL) | Fasted State (ng/mL) |
|---|---|---|
| Cmax | 2.81 - 132 | 16 - 137 |
| AUC0-∞ | 9.66 - 292 | 22.1 - 271 |
| Half-life | Variable | Variable |
This variability underscores the importance of monitoring patients closely when initiating treatment or adjusting dosages .
Q & A
Q. What is the mechanism of action of amifampridine phosphate in neuromuscular transmission?
this compound acts as a voltage-dependent potassium channel blocker, prolonging presynaptic depolarization at neuromuscular junctions. This enhances calcium influx, increasing acetylcholine release and improving neuromuscular transmission. Efficacy is measured via electrophysiological parameters (e.g., compound muscle action potentials) and validated clinical scales like the Quantitative Myasthenia Gravis (QMG) score .
Q. How are stable dosing regimens for this compound determined in clinical trials?
Open-label run-in periods are used to titrate doses based on tolerability and efficacy. For example, in the SMA-001 trial, patients started at 15 mg/day and escalated to 80 mg/day, with dose adjustments guided by the Hammersmith Functional Motor Scale Expanded (HFMSE). Stability is confirmed by maintaining improvement for ≥7 days before randomization .
Q. What endpoints are prioritized in this compound trials for neuromuscular disorders?
Primary endpoints often include patient-reported outcomes (e.g., Subject Global Impression, SGI) and clinician-assessed scales (e.g., QMG score). Secondary endpoints may involve functional tests like the 6-Minute Walk Test (6MWT) or Timed 25-Foot Walk. Blinded crossover designs are employed to reduce variability, with efficacy confirmed by statistically significant differences in least squares (LS) means between treatment arms .
Advanced Research Questions
Q. How do withdrawal enrichment designs in trials (e.g., LMS-003) introduce bias in efficacy assessments?
Withdrawal designs risk partial unblinding, as placebo-arm patients may experience symptom deterioration, influencing subjective endpoints like SGI or Clinical Global Impression–Improvement (CGI-I). Mitigation strategies include strict blinding protocols and pre-specified statistical hierarchies to prioritize objective endpoints (e.g., QMG) over subjective measures .
Q. What methodologies address pharmacogenetic variability in this compound metabolism?
Genetic polymorphisms in NAT2 (N-acetyltransferase 2) significantly impact pharmacokinetics. Slow acetylators exhibit 3–4× higher plasma drug levels than fast acetylators, necessitating genotype-guided dosing. In vitro studies using liver S9 fractions and acetyl-CoA cofactors model metabolic interactions (e.g., with acetaminophen), while clinical studies stratify patients by acetylator status using caffeine metabolism assays .
Q. How are cardiac safety concerns addressed in this compound trials?
Thorough QT (TQT) studies in healthy volunteers (e.g., phase I trials on 59 subjects) assess QTc prolongation risk. Electrocardiogram (ECG) monitoring is mandated in trials, with dose adjustments for arrhythmias. Overdose case studies (e.g., 360 mg/day leading to convulsions and cardiac arrest) inform safety protocols, emphasizing strict adherence to maximum recommended doses .
Q. What strategies resolve contradictions in efficacy data between small and large cohorts?
Meta-analyses of pooled data from multiple trials (e.g., LMS-002, LMS-003, and SMA-001) are used to assess consistency. For example, while CGI-I showed statistical significance in LMS-002 (−1.1 LS mean difference, p=0.0267), larger trials apply mixed-effects models to account for dropout rates and inter-individual variability. Sensitivity analyses exclude outliers to validate robustness .
Q. How are preclinical developmental toxicity findings translated to human risk profiles?
Animal studies (e.g., rat and rabbit models) evaluate embryofetal toxicity, with no-observed-adverse-effect levels (NOAELs) compared to human exposures using body surface area scaling. Postmarketing pharmacovigilance tracks pregnancy outcomes in exposed patients, as human data remain limited .
Methodological Notes
- Trial Design : Prioritize randomized, double-blind, placebo-controlled crossover designs with enriched populations (e.g., stable responders from expanded access programs) .
- Data Analysis : Use LS means with 95% confidence intervals for continuous endpoints and Cochran-Mantel-Haenszel tests for categorical outcomes .
- Safety Monitoring : Implement real-time ECG monitoring and genotype screening for NAT2 polymorphisms to mitigate adverse events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
